molecular formula C23H19ClN2 B12553511 2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine CAS No. 143248-12-8

2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine

Cat. No.: B12553511
CAS No.: 143248-12-8
M. Wt: 358.9 g/mol
InChI Key: XNMYPBHIXDGHPS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine is a benzodiazepine derivative known for its potential pharmacological properties Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substitution pattern on the benzodiazepine core may result in different binding affinities and effects on the GABA receptor .

Properties

CAS No.

143248-12-8

Molecular Formula

C23H19ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-7,8-dimethyl-2-phenyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C23H19ClN2/c1-15-12-22-23(13-16(15)2)26-21(18-8-10-19(24)11-9-18)14-20(25-22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3

InChI Key

XNMYPBHIXDGHPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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